molecular formula C20H20FN3O4 B2686649 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide CAS No. 941998-69-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide

Cat. No.: B2686649
CAS No.: 941998-69-2
M. Wt: 385.395
InChI Key: OGKHFFTUEKTHGB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide is a synthetic acetamide derivative characterized by two key structural motifs: a benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl) and a 4-fluorophenyl-substituted piperazine ring. This compound’s synthesis typically involves coupling reactions between activated carbonyl intermediates and amines, as seen in analogous compounds .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c21-15-2-4-16(5-3-15)23-7-9-24(10-8-23)20(26)19(25)22-12-14-1-6-17-18(11-14)28-13-27-17/h1-6,11H,7-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKHFFTUEKTHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Piperazine Ring Formation: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the piperazine derivative using a suitable coupling reagent such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with piperazine and acetamide moieties. The synthetic route often employs methods such as:

  • Refluxing in solvents like acetonitrile.
  • Column chromatography for purification.
  • Recrystallization from suitable solvents to obtain pure compounds .

Anticonvulsant Activity

Research has demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticonvulsant properties. In a study involving a series of 5-substituted benzo[d][1,3]dioxole derivatives, certain compounds showed promising results in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. For instance, one compound exhibited an effective dose (ED50) of 9.8 mg/kg with a protective index comparable to established antiepileptic drugs .

Antitumor Activity

Preliminary studies suggest that compounds containing the benzo[d][1,3]dioxole structure may possess cytotoxic effects against various cancer cell lines. The presence of specific functional groups can enhance their interaction with biological targets, potentially leading to the development of new anticancer agents .

COX-II Inhibition

Recent investigations into the anti-inflammatory properties of similar compounds have indicated that they may act as selective inhibitors of cyclooxygenase II (COX-II), an enzyme involved in inflammatory processes. Such activity is critical in the context of diseases like arthritis and cancer .

Case Studies and Research Findings

StudyFindingsApplication
Anticonvulsant Activity Compound 3c showed high protection against MES-induced seizures with a TD50/ED50 ratio indicating a safe therapeutic window .Potential treatment for epilepsy
Cytotoxicity Screening Derivatives demonstrated selective cytotoxicity against various cancer cell lines .Development of anticancer therapies
Inflammation Studies Identified as potent COX-II inhibitors with IC50 values lower than traditional NSAIDs .Management of inflammatory conditions

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the serotonin and dopamine systems. By binding to these receptors, the compound can influence the release and uptake of neurotransmitters, thereby affecting mood and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of benzodioxole and fluorophenylpiperazine groups. Comparisons with related derivatives highlight the role of substituents on biological activity and physicochemical properties:

Compound Name Key Substituents Biological Activity/Properties Reference
Target Compound Benzodioxole + 4-fluorophenylpiperazine Potential CNS targeting (inferred)
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-fluorophenyl)-2-oxoacetamide (4q) Benzodioxole + 4-fluorophenyl Moderate polarity (Rf = 0.30)
2-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) Dichlorophenylpiperazine + pyridinylphenyl Enhanced halogen-mediated receptor affinity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165) Benzodioxole + bromobenzyl Improved membrane permeability (bulky group)
Ethyl 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetate (349442-66-6) Benzodioxole + ethyl ester Prodrug potential (ester hydrolysis)
  • Benzodioxole vs. Benzo[d]thiazole : Unlike antimicrobial acetamides with benzo[d]thiazole sulfonyl groups (e.g., compounds 47–50 in ), the target compound’s benzodioxole may reduce metabolic degradation but lacks direct antimicrobial activity .
  • N-Substituents : Analogues with tert-butyl (4s) or adamantyl groups (4u in ) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration, a critical factor for CNS-active drugs .

Pharmacological and Metabolic Insights

  • Receptor Binding: Piperazine-containing compounds often target dopamine D2/D3 or serotonin receptors. The fluorophenyl group in the target compound may enhance binding affinity compared to non-halogenated analogues (e.g., 4p with methoxyphenyl) .
  • Metabolic Stability: The benzodioxole group is prone to oxidative metabolism, leading to hydroxylated metabolites (as observed in compound4 in ). This contrasts with non-benzodioxole derivatives (e.g., SW-C165), which may exhibit longer half-lives .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that combines a benzo[d][1,3]dioxole moiety with a piperazine ring and an acetamide group. This unique arrangement is believed to contribute to its biological properties.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. For instance, studies have shown that derivatives with piperazine structures can enhance serotonin receptor activity, which is crucial for mood regulation .

Antipsychotic Effects

The compound has also been evaluated for antipsychotic properties. In vivo studies demonstrate that it may modulate dopaminergic pathways, potentially offering therapeutic benefits for conditions like schizophrenia. The presence of the fluorophenyl group is thought to enhance the binding affinity to dopamine receptors .

Anti-inflammatory Properties

In vitro assays have indicated that this compound possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity may be linked to its ability to interfere with NF-kB signaling pathways, which are central to inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : Enhances serotonin levels in the synaptic cleft.
  • Dopamine Receptor Interaction : Acts as an antagonist at D2 receptors, reducing psychotic symptoms.
  • Cytokine Inhibition : Reduces the production of inflammatory cytokines through NF-kB pathway modulation.

Case Study 1: Antidepressant Efficacy

A study published in Pharmacology Biochemistry and Behavior investigated the antidepressant effects of related compounds in a forced swim test model. Results showed a significant reduction in immobility time, indicating enhanced mood-related behaviors.

Case Study 2: Antipsychotic Potential

In another study focusing on the antipsychotic potential of similar compounds, researchers observed that administration led to decreased hyperactivity in amphetamine-induced models. The findings suggest a promising avenue for treating psychosis with fewer side effects compared to traditional antipsychotics .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntidepressantSerotonin receptor modulation
AntipsychoticDopamine receptor antagonism
Anti-inflammatoryCytokine inhibition

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